Desmethyl Ranitidine

Vue d'ensemble

Description

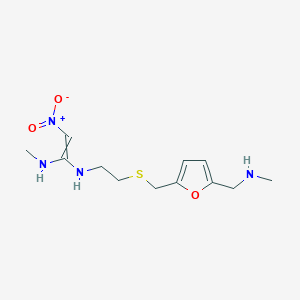

Desmethyl Ranitidine is a derivative of Ranitidine, a well-known histamine H2-receptor antagonist. It is primarily used to prevent and treat gastric-acid associated conditions, including ulcers, due to its ability to decrease gastric acid secretion. The empirical formula of this compound is C12H20N4O3S.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Ranitidine involves complex chemical reactions. One of the primary methods includes the reduction of Ranitidine using specific reagents and conditions. The rate of reaction is influenced by factors such as heat, humidity, and the crystal morphology.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Desmethyl Ranitidine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Substitution reactions can occur at the furan ring or the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-oxide and S-oxide derivatives.

Applications De Recherche Scientifique

Chemistry

- Quantification of Nitrosamines : Desmethyl Ranitidine is utilized in developing sensitive methods for quantifying nitrosamine impurities in pharmaceutical products. This is crucial due to the potential carcinogenic nature of nitrosamines, which can form during the degradation of certain drugs.

- Analytical Method Development : It plays a role in analytical method validation (AMV) and quality control (QC), particularly concerning nitroso derivatives .

Biology

- Metabolism Studies : As a model compound, this compound aids in understanding the metabolic pathways and degradation processes of H2-receptor antagonists. This includes studying interactions with enzymes such as Cytochrome P450.

- Cellular Effects : The compound influences gastric cells by reducing acid production, impacting overall digestive processes and cellular metabolism.

Medicine

- Risk Assessment : this compound is used to assess risks associated with nitrosamines or their precursors in pharmaceutical formulations. This application is vital for ensuring drug safety.

- Therapeutic Insights : While primarily a metabolite, understanding its action can provide insights into improving therapeutic strategies for conditions related to gastric acid secretion.

Industry

- Control Strategies : The compound is employed in developing strategies to maintain nitrosamine levels below acceptable limits in drug products. This is particularly important following the recall of several ranitidine products due to safety concerns related to NDMA contamination.

Biochemical Interactions

This compound interacts with various biological systems:

- Mechanism of Action : It acts as a competitive inhibitor at histamine H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is essential for its therapeutic effects .

- Pharmacokinetics : The pharmacokinetic profile of this compound mirrors that of Ranitidine but requires specific studies to understand its unique properties fully .

Synthetic Routes

The synthesis of this compound involves:

- Reduction Reactions : Typically achieved through the reduction of Ranitidine under controlled conditions using specific reagents. Factors such as temperature and humidity can influence yield and purity.

- Industrial Production : Large-scale synthesis often involves crystallization, filtration, and drying processes to ensure high-quality output.

Case Studies

Several studies have highlighted the relevance of this compound:

- A study focusing on the quantification of nitrosamines demonstrated its effectiveness in developing robust analytical methods that enhance drug safety protocols .

- Research examining the metabolic pathways of H2-receptor antagonists provides insights into how this compound can be utilized to predict the behavior of similar compounds under various physiological conditions .

Mécanisme D'action

Desmethyl Ranitidine exerts its effects by competitively inhibiting histamine at H2-receptors of the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration . The compound does not affect pepsin secretion, pentagastrin-stimulated intrinsic factor secretion, or serum gastrin levels .

Comparaison Avec Des Composés Similaires

Ranitidine: The parent compound, also a histamine H2-receptor antagonist.

Ranitidine N-oxide: An oxidized derivative of Ranitidine.

Ranitidine S-oxide: Another oxidized derivative of Ranitidine.

Uniqueness: Desmethyl Ranitidine is unique due to its specific structural modifications, which result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Ranitidine .

Activité Biologique

Desmethyl ranitidine, a metabolite of the widely known H2-receptor antagonist ranitidine, has garnered attention due to its biological activity and implications in pharmacology and toxicology. This article explores its biological effects, pharmacokinetics, and potential health implications based on diverse research findings.

Overview of this compound

This compound is produced through the metabolism of ranitidine, primarily in the liver. It is characterized by the absence of a methyl group on the nitrogen atom of ranitidine's dimethylamino side chain. While ranitidine effectively inhibits gastric acid secretion by blocking H2 receptors, this compound's biological activity and clinical significance are less well-defined.

Pharmacological Mechanism

This compound retains some pharmacological properties similar to its parent compound, primarily acting as an antagonist at histamine H2 receptors. However, its potency and efficacy compared to ranitidine may differ significantly. Research indicates that this compound has a lower affinity for H2 receptors than ranitidine itself, which may influence its therapeutic effectiveness in acid-related disorders .

Table 1: Comparison of Ranitidine and this compound Binding Affinity

| Compound | Binding Affinity (pA2) | Mechanism of Action |

|---|---|---|

| Ranitidine | 7.2 | H2 receptor antagonist |

| This compound | Lower than Ranitidine | Reduced H2 receptor antagonism |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. It is primarily excreted via the kidneys, with renal clearance rates showing significant variability among individuals. In a study involving healthy volunteers, the elimination half-life of ranitidine ranged from 110 to 246 minutes, suggesting that this compound may have a similar or slightly altered pharmacokinetic profile .

Case Studies and Clinical Trials

- Gastroesophageal Reflux Disease (GERD) : Clinical trials have shown that patients treated with ranitidine experience relief from GERD symptoms more effectively than those receiving placebo. While this compound's direct impact on GERD remains under-researched, it is presumed to contribute to the overall efficacy observed with ranitidine treatment due to its metabolic presence .

- Ulcer Healing : Studies indicate that patients with duodenal ulcers treated with ranitidine demonstrate higher healing rates compared to placebo groups. The role of this compound in this process is not fully understood but may involve synergistic effects with ranitidine .

- Toxicological Concerns : Recent investigations have raised concerns regarding the formation of potentially carcinogenic nitrosamines from ranitidine and its metabolites under certain conditions. This compound has been implicated in these reactions, particularly when exposed to nitrites in acidic environments, leading to increased nitrosamine levels which are classified as probable human carcinogens .

Research Findings

Recent studies have focused on the metabolic pathways involving this compound and its potential health implications:

- Metabolic Pathways : this compound is primarily formed through N-demethylation processes mediated by liver enzymes such as CYP450 isoforms. Understanding these pathways is crucial for assessing individual responses to therapy and potential drug interactions .

- Health Risks : The presence of this compound in urine samples has been documented following administration of ranitidine, indicating systemic exposure. The long-term health implications of this exposure remain an area for further research, particularly concerning its potential role in carcinogenesis .

Propriétés

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBVRXZNDXPPW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.